1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol
Overview
Description
1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol is a synthetic compound that belongs to the class of piperidine derivatives. It has a molecular formula of C21H27NO and a molecular weight of 309.4 g/mol. This compound is known for its complex structure, which includes a piperidine ring substituted with benzyl and phenylpropyl groups.
Preparation Methods
The synthesis of 1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol involves several steps. One common method includes the reaction of 1-benzylpiperidin-4-one with phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. After the reaction is complete, the product is purified using column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylpropyl positions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, acetonitrile, and ethanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide.
Scientific Research Applications
1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The exact pathways involved are still under investigation, but it is thought to influence dopaminergic and serotonergic systems.
Comparison with Similar Compounds
1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-Benzyl-4-phenylpiperidin-4-ol: Similar in structure but lacks the phenylpropyl group.
1-Benzyl-4-(2-phenylethyl)piperidin-4-ol: Similar but with a shorter ethyl chain instead of the propyl chain.
1-Benzyl-4-(4-phenylbutyl)piperidin-4-ol: Similar but with a longer butyl chain.
Properties
IUPAC Name |
1-benzyl-4-(3-phenylpropyl)piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c23-21(13-7-12-19-8-3-1-4-9-19)14-16-22(17-15-21)18-20-10-5-2-6-11-20/h1-6,8-11,23H,7,12-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYPWEXDRBOVNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCCC2=CC=CC=C2)O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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